4-amino-N-(4-fluorophenyl)-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine carboxamide class, characterized by a fused pyridine-pyrimidine core. Key structural features include:
- Morpholin-4-yl substituent: Introduces polarity and hydrogen-bonding capacity due to the oxygen atom in the morpholine ring.
- 7-oxo-5,6,7,8-tetrahydro scaffold: Provides rigidity and influences conformational stability.
Properties
Molecular Formula |
C18H19FN6O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-amino-N-(4-fluorophenyl)-2-morpholin-4-yl-7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H19FN6O3/c19-10-1-3-11(4-2-10)21-17(27)12-9-13(26)22-16-14(12)15(20)23-18(24-16)25-5-7-28-8-6-25/h1-4,12H,5-9H2,(H,21,27)(H3,20,22,23,24,26) |
InChI Key |
GFSBQKYHUIVXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(CC(=O)NC3=N2)C(=O)NC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Biological Activity
4-amino-N-(4-fluorophenyl)-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide (CAS Number: 945295-02-3) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure incorporates a pyrimidine core and morpholine moiety, which are known to contribute to various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 386.4 g/mol. The structure features a fluorophenyl group and a morpholine ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 945295-02-3 |
| Molecular Formula | C₁₈H₁₉FN₆O₃ |
| Molecular Weight | 386.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrimidine scaffold followed by the introduction of functional groups such as the morpholine and fluorophenyl moieties. Although specific synthetic routes are not detailed in the available literature, similar compounds often utilize methodologies that involve nucleophilic substitutions and cyclization reactions.
Anticancer Potential
A notable study evaluated the biological activity of 4-amino-7-oxo-substituted analogues against CCRF-CEM leukemia cells. Although these analogues were reported to be largely inactive (IC50 > 20 µg/mL), one analogue showed an IC50 of 6.7 µg/mL, suggesting that modifications to the structure could enhance anticancer efficacy . This indicates potential for further exploration into the anticancer properties of our compound through structural optimization.
The mechanism by which this compound exerts its biological effects is not fully elucidated in current literature. However, compounds featuring pyrimidine structures often interact with nucleotide synthesis pathways and may affect cellular proliferation through inhibition of key enzymes involved in DNA synthesis . Additionally, morpholine-containing compounds have been noted for their ability to modulate enzyme activity and influence signaling pathways critical for cell survival and proliferation.
Case Studies
- Antimicrobial Evaluation : A study on ferrocene-pyrimidine conjugates demonstrated promising antiplasmodial activities against Plasmodium falciparum, indicating that modifications in pyrimidine derivatives can lead to enhanced biological activity . This suggests that our compound could be tested similarly for antimicrobial efficacy.
- Anticancer Research : The evaluation of other pyrimidine derivatives has shown varying degrees of cytotoxicity against different cancer cell lines. For instance, certain pyrimidine nucleosides have been reported to significantly inhibit cell migration and invasion in vitro . Such findings underline the importance of exploring our compound's potential in cancer therapeutics.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Physicochemical and Pharmacokinetic Implications
- Chlorine (Analog ): Increases molecular weight and lipophilicity but may reduce metabolic resistance to dehalogenation. Methoxy (Analog ): Enhances solubility via polarity but may reduce membrane permeability.
Heterocyclic Group Impact :
Core Structure Variations :
- The pyrido[2,3-d]pyrimidine core (Target) offers rigidity and planar geometry, favoring intercalation or enzyme active-site binding. Simplified dihydropyrimidine cores (e.g., ) may reduce steric hindrance but decrease selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
